2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazine ring, and a thiophene ring . These functional groups suggest that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a pyrazine ring and a thiophene ring . The exact 3D structure would depend on the specific arrangement of these groups and any additional substituents.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, pyrazine, and thiophene functional groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, pyrazine, and thiophene groups could impact its solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Reactivity
The research on compounds structurally related to 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide focuses on their synthesis and reactivity towards various nucleophiles. For instance, studies on thiophenylhydrazonoacetates highlight the synthesis of various heterocyclic derivatives through the reactivity of these compounds toward different nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This indicates a potential for the creation of a wide range of compounds with varying biological activities and applications in drug design and materials science.
Crystal Structure and Molecular Analysis
Another study focuses on the synthesis and characterization of a novel pyrazole derivative, which was analyzed by various spectroscopic methods and X-ray crystallography (Kumara et al., 2018). This research provides insights into the molecular structure and potential interactions within the compound, which could be relevant for understanding the physical properties and reactivity of similar benzamide derivatives.
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity, showcasing the potential of benzamide derivatives in antiviral drug development (Hebishy et al., 2020). This highlights the importance of exploring the biological activities of these compounds further, potentially leading to new treatments for viral infections.
Photovoltaic Applications
A study on cocrystals of pyrazinamide with hydroxybenzoic acids explores their potential applications in photovoltaic systems for energy conversion, indicating the versatility of pyrazine derivatives in materials science and renewable energy research (Al‐Otaibi et al., 2020). This suggests that the structural features of these compounds could be exploited for designing efficient energy-harvesting materials.
Anti-HIV Activity
The synthesis and evaluation of substituted thiazol-2-ylidene-benzamides, including reactions with 1-aza-2-azoniaallene salts, have demonstrated anti-HIV activity, particularly against the HIV-2 strain (Saeed et al., 2011). This underscores the potential of benzamide derivatives in the development of new antiretroviral therapies.
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-14-6-3-2-5-12(14)17(21)20-11-13-16(19-9-8-18-13)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHDSNMUXFFELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.